Product packaging for 2-Fluoro-4'-pyrrolidinomethyl benzophenone(Cat. No.:CAS No. 898776-63-1)

2-Fluoro-4'-pyrrolidinomethyl benzophenone

Cat. No.: B1346522
CAS No.: 898776-63-1
M. Wt: 283.3 g/mol
InChI Key: RVBRWQXILHFKBR-UHFFFAOYSA-N
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Description

Contextual Significance of Substituted Benzophenones in Modern Chemical Synthesis

Substituted benzophenones are of paramount importance in contemporary chemical synthesis due to their dual nature as both stable, readily characterizable compounds and reactive intermediates. The carbonyl group acts as a key functional handle for a variety of transformations, including reductions, additions, and cyclizations, enabling the construction of complex molecular architectures. nih.gov Furthermore, the aromatic rings can be strategically decorated with a diverse range of substituents, such as halogens, amino groups, and alkyl chains, to modulate the molecule's properties.

The synthesis of these derivatives often relies on classic and robust reactions like the Friedel-Crafts acylation, where a substituted benzoyl chloride is reacted with an aromatic substrate in the presence of a Lewis acid catalyst. This method allows for the direct formation of the carbon-carbon bond linking the carbonyl group to one of the aromatic rings. google.com The continued development of more efficient and selective catalytic systems for such reactions remains an active area of research. The diverse biological activities exhibited by substituted benzophenones, including anti-inflammatory, antimicrobial, and anticancer properties, further underscore their significance in the field of medicinal chemistry. nih.govresearchgate.netnih.gov

Overview of 2-Fluoro-4'-pyrrolidinomethyl Benzophenone (B1666685) within Functionalized Ketone Chemistry

2-Fluoro-4'-pyrrolidinomethyl benzophenone is a specific example of a highly functionalized ketone that embodies several key features of interest in modern organic chemistry. The structure incorporates a fluorine atom on one phenyl ring and a pyrrolidinomethyl group on the other. The fluorine substitution can significantly influence the electronic properties of the molecule, enhancing its metabolic stability and altering its binding affinity to biological targets. sigmaaldrich.com The pyrrolidinomethyl moiety, a common feature in many biologically active compounds, can improve aqueous solubility and provide a basic nitrogen center for salt formation or specific interactions with biological receptors.

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, its structural motifs are present in compounds investigated for their pharmacological activity. For instance, the related "3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl" fragment is a component of compounds developed as histamine (B1213489) H(3) receptor antagonists. This suggests the potential for this compound to serve as a valuable intermediate or a lead compound in drug discovery programs.

The synthesis of this compound would likely involve a multi-step sequence, potentially culminating in a Friedel-Crafts acylation between 2-fluorobenzoyl chloride and a protected 4-(pyrrolidinomethyl)benzene derivative, or alternatively, the introduction of the pyrrolidinomethyl group onto a pre-formed benzophenone core.

Scope and Research Trajectory of Amino-Fluorobenzophenone Systems

The combination of amino and fluoro substituents on a benzophenone scaffold represents a promising area of research in medicinal chemistry. The strategic placement of these functional groups can lead to compounds with enhanced biological activity and improved pharmacokinetic profiles. Fluorine's high electronegativity and small size can modulate the pKa of nearby amino groups, influencing their ionization state at physiological pH and thereby affecting drug-receptor interactions.

Research into amino-fluorobenzophenone systems is driven by the quest for new therapeutic agents with improved efficacy and safety profiles. The synthesis and biological evaluation of various isomers and analogues of amino-fluorobenzophenones are ongoing, with a focus on their potential as anticancer, anti-inflammatory, and central nervous system active agents. The development of efficient and regioselective synthetic methods to access these complex structures is a key challenge and an active area of investigation for synthetic organic chemists. The exploration of the structure-activity relationships within this class of compounds will undoubtedly continue to yield valuable insights for the design of future drug candidates.

Data Tables

Due to the limited availability of specific experimental data for this compound in the cited literature, the following tables are presented with hypothetical yet plausible data based on the properties of structurally related compounds.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₈H₁₈FNO
Molecular Weight 283.34 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not available
Boiling Point Not available
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in water

Table 2: Spectroscopic Data for this compound (Hypothetical)

TechniqueData
¹H NMR (CDCl₃, 400 MHz) δ 7.80-7.20 (m, 8H, Ar-H), 3.65 (s, 2H, -CH₂-N), 2.60 (t, 4H, -N-(CH₂)₂-), 1.80 (m, 4H, -(CH₂)₂-)
¹³C NMR (CDCl₃, 100 MHz) δ 195.5 (C=O), 162.0 (d, J=250 Hz, C-F), 140.0, 135.5, 132.0, 130.0, 129.5, 128.0, 124.0 (d, J=4 Hz), 116.0 (d, J=22 Hz), 60.0 (-CH₂-N), 54.0 (-N-(CH₂)₂-), 23.5 (-(CH₂)₂-)
Mass Spectrometry (ESI+) m/z 284.14 [M+H]⁺

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18FNO B1346522 2-Fluoro-4'-pyrrolidinomethyl benzophenone CAS No. 898776-63-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-fluorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO/c19-17-6-2-1-5-16(17)18(21)15-9-7-14(8-10-15)13-20-11-3-4-12-20/h1-2,5-10H,3-4,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBRWQXILHFKBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642756
Record name (2-Fluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898776-63-1
Record name (2-Fluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Route Optimization for 2 Fluoro 4 Pyrrolidinomethyl Benzophenone

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis of 2-Fluoro-4'-pyrrolidinomethyl benzophenone (B1666685) reveals two primary strategic disconnections. The first is the carbon-nitrogen bond of the pyrrolidinomethyl group, leading to a 2-fluoro-4'-(halomethyl)benzophenone intermediate and pyrrolidine (B122466). This disconnection points to a nucleophilic substitution reaction as a viable final step in the synthesis.

The second key disconnection is at the carbonyl bridge of the benzophenone core, breaking the molecule into a 2-fluorophenyl component and a 4-(pyrrolidinomethyl)phenyl component. This suggests two main forward-synthetic strategies: a Friedel-Crafts acylation or a Grignard-type reaction to form the central carbon-carbon bond of the benzophenone. These approaches allow for the construction of the core structure from more readily available starting materials.

Preparation of the 2-Fluorobenzophenone (B1294949) Core

Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones. In the context of 2-fluorobenzophenone derivatives, this typically involves the reaction of fluorobenzene (B45895) with a substituted benzoyl chloride in the presence of a Lewis acid catalyst. One plausible route is the acylation of fluorobenzene with 4-(chloromethyl)benzoyl chloride, which would directly install the necessary handle for the subsequent introduction of the pyrrolidine moiety.

The choice of catalyst and reaction conditions is crucial for achieving high yield and regioselectivity. While traditional catalysts like aluminum chloride (AlCl₃) are effective, they often need to be used in stoichiometric amounts and can lead to side reactions. Modern advancements have introduced more efficient catalytic systems. For instance, a combination of trifluoromethanesulfonic acid (TfOH) and rare earth triflates [Re(OTf)₃] has been shown to effectively catalyze the acylation of fluorobenzene with high selectivity for the para-substituted product. sioc-journal.cnepa.govresearchgate.net

Another approach involves the reaction of o-phthalimide with fluorobenzene in a Friedel-Crafts reaction, followed by Hofmann degradation to yield a 2-amino-4'-fluorobenzophenone. google.com While this route requires more steps, it offers an alternative pathway to a functionalized benzophenone core.

Table 1: Comparison of Catalytic Systems for Friedel-Crafts Acylation of Fluorobenzene
Catalyst SystemAcylating AgentConditionsYield of p-FluorobenzophenoneReference
La(OTf)₃ and TfOHBenzoyl chloride140°C, 4 h, solvent-free87% sioc-journal.cnepa.gov
Zinc Chlorideo-Fluorobenzoyl chlorideHigh temperature~70% google.com
Immobilized Scandium Triflate ResinAcid anhydride (B1165640) or acyl halideMicrowave irradiation, 40-60°CHigh (specific yield not detailed) google.com

Grignard reactions offer a powerful alternative to Friedel-Crafts acylation for the formation of the benzophenone core. This methodology involves the reaction of an organomagnesium (Grignard) reagent with a carbonyl compound. For the synthesis of a 2-fluorobenzophenone derivative, two primary Grignard strategies can be envisioned.

The first strategy involves the reaction of a phenylmagnesium halide with a 2-fluorobenzaldehyde (B47322) derivative. The resulting secondary alcohol is then oxidized to the corresponding benzophenone. A more convergent approach would be to react [4-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide with 2-fluorobenzaldehyde. This would assemble the entire carbon skeleton in a single step, followed by an oxidation to yield the final product. The Grignard reagent itself can be prepared from the corresponding aryl halide and magnesium metal in an aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF). youtube.com

Direct regioselective fluorination of a pre-formed benzophenone to install a fluorine atom at the 2-position is a challenging synthetic transformation. The directing effects of the existing carbonyl and phenyl groups can lead to a mixture of isomers, making it difficult to achieve high selectivity.

Therefore, a more strategic and common approach is to incorporate the fluorine atom at the beginning of the synthetic sequence by using a fluorinated starting material. The use of fluorobenzene in Friedel-Crafts acylations or the use of 2-fluorobenzaldehyde in Grignard reactions ensures that the fluorine atom is precisely positioned in the desired location on the aromatic ring. This substrate-controlled approach circumvents the challenges of regioselective fluorination on a more complex molecule.

Introduction of the 4'-Pyrrolidinomethyl Moiety

The final key step in the synthesis of 2-Fluoro-4'-pyrrolidinomethyl benzophenone is the introduction of the pyrrolidinomethyl group.

This transformation is most commonly achieved through a nucleophilic substitution reaction. This involves the preparation of a 2-fluoro-4'-(halomethyl)benzophenone intermediate, where the halogen is typically bromine or chlorine. The benzylic halide is an excellent electrophile for substitution reactions.

The reaction of 2-fluoro-4'-(bromomethyl)benzophenone or 2-fluoro-4'-(chloromethyl)benzophenone with pyrrolidine, which acts as the nucleophile, leads to the formation of the desired carbon-nitrogen bond. This reaction is typically carried out in a suitable solvent and may be facilitated by the presence of a non-nucleophilic base to neutralize the hydrogen halide formed as a byproduct. The reactivity of benzylic bromides makes them particularly susceptible to nucleophilic attack, often resulting in high yields under mild conditions. nih.govnii.ac.jp

Table 2: Proposed Nucleophilic Substitution for Final Synthesis Step
ElectrophileNucleophileTypical Reaction ConditionsExpected Product
2-Fluoro-4'-(bromomethyl)benzophenonePyrrolidineAprotic solvent (e.g., MeCN, THF), optional base (e.g., K₂CO₃), room temperature to mild heatingThis compound
2-Fluoro-4'-(chloromethyl)benzophenonePyrrolidineAprotic solvent (e.g., MeCN, THF), optional base (e.g., K₂CO₃), mild heatingThis compound

Reductive Amination Protocols

Reductive amination stands as a cornerstone in the synthesis of amines and is a highly effective method for the preparation of this compound. This approach typically involves the reaction of a carbonyl compound, in this case, 4'-formyl-2-fluorobenzophenone, with a primary or secondary amine, pyrrolidine, in the presence of a reducing agent.

The reaction proceeds via the initial formation of a Schiff base (for primary amines) or an enamine (for secondary amines), which is then reduced in situ to the corresponding amine. A variety of reducing agents can be employed, each with its own advantages in terms of reactivity, selectivity, and handling.

Common Reducing Agents for Reductive Amination:

Reducing AgentAbbreviationTypical Reaction ConditionsNotes
Sodium borohydride (B1222165)NaBH₄Methanol or ethanol, room temperatureMild and selective, but can reduce the benzophenone carbonyl if not controlled.
Sodium triacetoxyborohydride (B8407120)STABDichloroethane (DCE) or Tetrahydrofuran (THF), room temperatureGenerally preferred for its mildness and high chemoselectivity for the iminium ion.
Sodium cyanoborohydrideNaBH₃CNMethanol, slightly acidic pHEffective but toxic due to the potential release of hydrogen cyanide.
Hydrogen gas with a metal catalystH₂/Pd, Pt, NiVarious solvents, elevated pressure and temperatureCan be highly effective but may also lead to reduction of other functional groups.

For the synthesis of this compound, sodium triacetoxyborohydride (STAB) is often the reagent of choice in a laboratory setting due to its high efficiency and selectivity. The reaction would typically proceed by stirring 4'-formyl-2-fluorobenzophenone and pyrrolidine in a solvent like dichloroethane, followed by the portion-wise addition of STAB. The reaction is monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine completion.

Advanced Coupling Reactions for Aminomethylation

In this context, a suitable precursor would be a 2-fluoro-4'-(halomethyl)benzophenone (e.g., bromomethyl or chloromethyl) or a 2-fluoro-4'-(tosyloxymethyl)benzophenone. This electrophilic partner is then coupled with pyrrolidine in the presence of a palladium catalyst, a suitable ligand, and a base.

Key Components of a Buchwald-Hartwig Amination for Aminomethylation:

ComponentExamplesRole in the Reaction
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂The source of the active palladium(0) catalyst.
Ligand BINAP, Xantphos, Buchwald's biaryl phosphine (B1218219) ligandsStabilizes the palladium center and facilitates the catalytic cycle.
Base NaOtBu, K₃PO₄, Cs₂CO₃Activates the amine and facilitates the reductive elimination step.
Solvent Toluene, Dioxane, THFProvides the medium for the reaction to occur.

The choice of ligand is crucial for the success of the reaction and is often determined empirically. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the deactivation of the catalyst. This methodology offers a broad substrate scope and functional group tolerance, making it a versatile tool in organic synthesis. semanticscholar.org

Purification and Isolation Techniques in Multi-Step Synthesis

The purification of this compound from the reaction mixture is a critical step to obtain the compound in high purity. Given the nature of the compound and potential side products from the synthesis, a combination of techniques is often employed.

Extraction: Following the reaction, an aqueous workup is typically performed to remove inorganic salts and water-soluble impurities. The product, being organic-soluble, is extracted into an immiscible organic solvent like ethyl acetate (B1210297) or dichloromethane.

Chromatography: Column chromatography is a standard and effective method for separating the desired product from unreacted starting materials and byproducts. A silica (B1680970) gel stationary phase is commonly used, with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the eluent is optimized to achieve good separation.

Crystallization: If the product is a solid, crystallization can be a highly effective final purification step to obtain material of very high purity. google.com This involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature and then allowing it to cool slowly, leading to the formation of crystals of the pure compound. The choice of solvent is critical and is determined by the solubility profile of the product.

Process Optimization and Scale-Up Considerations in Academic Synthesis

While the primary goal of academic synthesis is often the successful preparation and characterization of a target molecule, considerations for process optimization and potential scale-up are valuable for developing robust and efficient synthetic routes.

Key Optimization Parameters:

ParameterConsiderations
Solvent Choice Green and sustainable solvents should be considered where possible. The solvent should also be suitable for the reaction temperature and facilitate easy product isolation.
Reagent Stoichiometry Minimizing the excess of reagents can reduce cost and simplify purification.
Reaction Time and Temperature These parameters are optimized to maximize yield and minimize the formation of byproducts.
Catalyst Loading In catalytic reactions, minimizing the amount of catalyst is crucial for reducing costs and residual metal content in the final product.

For scaling up a synthesis from a few milligrams to a gram scale or larger in an academic setting, several challenges may arise. These include efficient heat transfer, effective mixing, and safe handling of larger quantities of reagents. The use of continuous flow chemistry, where reagents are pumped through a reactor, can offer advantages in terms of safety, efficiency, and scalability even at the laboratory level. researcher.life Automated optimization platforms can also be employed to rapidly screen a wide range of reaction conditions to identify the optimal parameters for a given transformation. nih.gov

Elucidation of Reaction Mechanisms and Chemical Transformations

Mechanistic Pathways of Benzophenone (B1666685) Core Formation

The synthesis of the benzophenone core, a diaryl ketone, is most commonly achieved through the Friedel-Crafts acylation. pearson.comvedantu.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). byjus.comlibretexts.org

For a dissymmetric benzophenone like the subject compound, the synthesis would typically involve the reaction of a substituted benzoyl chloride with another substituted benzene (B151609) derivative. For instance, 2-fluorobenzoyl chloride could be reacted with a phenyl compound bearing the pyrrolidinomethyl group (or a precursor).

The mechanism proceeds through several key steps:

Formation of the Acylium Ion: The Lewis acid catalyst activates the acyl chloride, facilitating the departure of the chloride ion and forming a highly electrophilic acylium ion (RCO⁺). This ion is resonance-stabilized. byjus.comlibretexts.org

Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile, attacking the acylium ion. This step disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. vedantu.com

Deprotonation and Regeneration of Aromaticity: A weak base, typically the [AlCl₄]⁻ complex, removes a proton from the carbon atom that formed the new bond with the acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst. byjus.com

An advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is deactivated towards further electrophilic substitution, which prevents polyacylation reactions. libretexts.org

Investigation of Pyrrolidinomethyl Group Incorporation Mechanisms

The introduction of the pyrrolidinomethyl group [-CH₂-N(CH₂)₄] onto the benzophenone structure is typically accomplished via an aminoalkylation reaction, most notably the Mannich reaction. wikipedia.orgbyjus.com The Mannich reaction is a three-component condensation involving formaldehyde, a primary or secondary amine (in this case, pyrrolidine), and a compound with an acidic C-H proton. adichemistry.comlibretexts.org

The mechanism can be described as follows:

Formation of the Iminium Ion: The reaction is initiated by the nucleophilic addition of the secondary amine, pyrrolidine (B122466), to formaldehyde. This is followed by dehydration to form a reactive electrophilic intermediate, the N,N-disubstituted iminium ion (also known as an Eschenmoser's salt precursor). byjus.comadichemistry.comlibretexts.org

Nucleophilic Attack: The benzophenone moiety, if sufficiently activated to act as a carbon nucleophile (e.g., in its enol form or as a phenyl anion), attacks the iminium ion. This forms the carbon-carbon bond necessary for the aminomethyl group. wikipedia.org

Alternatively, the pyrrolidinomethyl group can be introduced by nucleophilic substitution, where a pre-functionalized benzophenone, such as 4'-(bromomethyl)benzophenone, reacts with pyrrolidine.

Another related mechanism for N-alkylation is the Eschweiler-Clarke reaction, which reductively methylates primary or secondary amines using excess formic acid and formaldehyde. wikipedia.orgyoutube.com While this specific reaction is for methylation, the underlying principle of reductive amination is a cornerstone of amine synthesis. The mechanism involves the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid, acting as a hydride donor. wikipedia.orgjk-sci.com This process repeats until a tertiary amine is formed, at which point the reaction stops, as the tertiary amine cannot form a new iminium ion. youtube.com

Reactivity and Transformation Studies of the Carbonyl Group

The carbonyl group is the central functional group of the benzophenone core and dictates much of its reactivity.

Benzophenones are renowned for their photochemical properties. bgsu.edu Upon absorption of ultraviolet (UV) light (~350 nm), the benzophenone molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). youtube.comhilarispublisher.com Through a rapid process called intersystem crossing, it transitions to the more stable triplet state (T₁). youtube.com

The triplet state of benzophenone behaves as a diradical and is a powerful hydrogen atom abstractor. hilarispublisher.commsu.edu In the presence of a hydrogen donor (R-H), such as an alcohol, it abstracts a hydrogen atom to form a diphenylketyl radical. youtube.comresearchgate.net

Table 1: Key Steps in Benzophenone Photoreduction

StepDescription
Photoexcitation Benzophenone absorbs UV light, transitioning to an excited singlet state (S₁).
Intersystem Crossing The S₁ state rapidly converts to a more stable triplet state (T₁).
Hydrogen Abstraction The T₁ diradical abstracts a hydrogen atom from a donor molecule (e.g., an alcohol).
Radical Coupling Two resulting ketyl radicals dimerize to form a pinacol (B44631) product.

While the carbonyl carbon is in a high oxidation state, the benzophenone molecule can undergo further oxidation, particularly under advanced oxidation processes (AOPs). For instance, oxidation by sulfate (B86663) radicals (SO₄•⁻), generated from thermally activated persulfate, can effectively degrade benzophenone. tandfonline.comtandfonline.com

The mechanistic pathways for this oxidation are complex but are believed to be initiated by radical attack:

Hydroxylation: The reaction can be initiated by the electrophilic attack of hydroxyl radicals (HO•) or by an electron transfer from the benzophenone to a sulfate radical, forming a benzophenone radical cation. This cation then reacts with water to generate hydroxylated benzophenone intermediates. tandfonline.com

Direct Oxidation and Cleavage: The powerful oxidizing radicals can also lead to the direct oxidation of the carbonyl group or cleavage of the carbon-carbon bridge between the phenyl rings and the carbonyl group. nih.gov Studies on related compounds have identified hydroxylation and bond cleavage as primary degradation pathways. nih.gov

The carbonyl group of benzophenones can be readily reduced to a secondary alcohol (a benzhydrol). This transformation can be achieved using various reducing agents.

Metal Hydride Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) are commonly used for this reduction. cmu.edu The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide yields the alcohol. Kinetic isotope effect studies have been used to probe the transition state of these reactions. osti.gov

Catalytic Hydrogenation: Benzophenones can be selectively hydrogenated to benzhydrols using molecular hydrogen (H₂) and a metal catalyst. Ruthenium complexes, such as RuCl₂(phosphine)₂(1,2-diamine), have proven effective for this transformation. cmu.edu

Furthermore, the use of chiral ruthenium complexes allows for asymmetric hydrogenation, enabling significant stereochemical control. This process can convert appropriately substituted benzophenones into chiral diarylmethanols with high enantiomeric excess. cmu.edu The stereochemical outcome is dictated by the chiral ligands coordinated to the metal center.

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Halogenated Benzene Ring

The 2-fluorophenyl ring of the molecule exhibits distinct reactivity in both electrophilic and nucleophilic aromatic substitution reactions.

In electrophilic aromatic substitution, the fluorine atom exerts two opposing electronic effects on the benzene ring:

Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the ring through the sigma bond, deactivating it towards electrophilic attack compared to benzene. acs.org

Resonance Effect (+R): The lone pairs on the fluorine atom can be donated to the ring's pi system, increasing electron density, particularly at the ortho and para positions. pearson.comstackexchange.com

While all halogens are deactivating, fluorobenzene (B45895) is the most reactive among the halobenzenes in EAS reactions. acs.org This is attributed to the effective overlap between the 2p orbitals of carbon and fluorine, making the resonance donation more significant than for other halogens. stackexchange.com This effect partially counteracts the strong inductive withdrawal. The substitution is strongly directed to the para position, as the ortho position is sterically hindered and more deactivated by the inductive effect. acs.org

Table 2: Relative Reactivity of Halobenzenes in EAS (Nitration)

CompoundRelative Rate (vs. Benzene = 1)
Fluorobenzene~0.15 - 0.8
Chlorobenzene~0.033
Bromobenzene~0.030
Iodobenzene~0.018
Data compiled from various sources indicating general reactivity trends. acs.org

Aryl halides are typically unreactive towards nucleophilic substitution. However, the presence of electron-withdrawing groups on the aromatic ring can facilitate nucleophilic aromatic substitution (SₙAr). The mechanism proceeds via a two-step addition-elimination pathway:

Nucleophilic Addition: A nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. This is the rate-determining step. libretexts.orgmasterorganicchemistry.com

Elimination of Leaving Group: The aromaticity is restored by the elimination of the halide ion.

Radical Chemistry Involving 2-Fluoro-4'-pyrrolidinomethyl Benzophenone

The radical chemistry of this compound, while not extensively documented in dedicated studies, can be inferred from the well-established photochemical behavior of benzophenone and its derivatives. Benzophenone is a renowned photosensitizer in organic chemistry, known for its ability to initiate radical reactions upon excitation with ultraviolet (UV) light. This reactivity stems from its efficient intersystem crossing from the initially formed singlet excited state (S₁) to a more stable triplet excited state (T₁).

The triplet state of benzophenone possesses a diradical character, with an unpaired electron on both the carbonyl oxygen and the carbonyl carbon. This excited state is capable of abstracting a hydrogen atom from a suitable donor molecule, leading to the formation of a ketyl radical. In the context of this compound, the presence of the pyrrolidinomethyl group introduces an intramolecular hydrogen source.

Upon photoexcitation, the triplet benzophenone moiety can abstract a hydrogen atom from the α-position of the pyrrolidine ring. This intramolecular hydrogen atom transfer (HAT) would result in the formation of a diradical species. The subsequent reactivity of this diradical can lead to various chemical transformations, including cyclization or further radical-mediated processes.

It is important to note that the efficiency of this intramolecular HAT process would be influenced by the conformation of the molecule and the bond dissociation energy of the C-H bond at the α-position of the pyrrolidine ring. The fluorine substituent on the benzoyl ring is unlikely to directly participate in the radical chemistry but will influence the electronic properties of the benzophenone core, potentially affecting the energy of the triplet state and its reactivity.

Table 1: Postulated Radical Intermediates in the Photochemistry of this compound

IntermediateStructureDescription
Triplet State[C₆H₄(F)C(=O)C₆H₄CH₂N(CH₂)₄]*The photoexcited diradical state of the molecule.
Ketyl RadicalC₆H₄(F)C(•)OHC₆H₄CH₂N(CH₂)₄Formed by intermolecular hydrogen abstraction from a solvent or other hydrogen donor.
α-Amino RadicalC₆H₄(F)C(=O)C₆H₄CH₂N(•)(CH₂)₃CH₂Formed by intermolecular hydrogen abstraction from the pyrrolidine ring.
Diradical SpeciesC₆H₄(F)C(•)OHC₆H₄CH•N(CH₂)₄Formed via intramolecular hydrogen atom transfer.

Note: The structures in this table are simplified representations.

Catalytic Pathways in Derivatives Synthesis

The synthesis of derivatives of this compound can be achieved through various catalytic pathways, leveraging the reactivity of the benzophenone core, the aromatic rings, and the pyrrolidinomethyl substituent.

One of the most common methods for the synthesis of benzophenone derivatives is the Friedel-Crafts acylation . In this reaction, a substituted benzoyl chloride (e.g., 2-fluorobenzoyl chloride) reacts with a substituted benzene (e.g., 4-(pyrrolidinomethyl)benzene) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The catalyst activates the benzoyl chloride, facilitating the electrophilic aromatic substitution onto the electron-rich aromatic ring.

Palladium-catalyzed cross-coupling reactions offer another versatile route to benzophenone derivatives. For instance, a Suzuki coupling could be employed by reacting an arylboronic acid with an aryl halide in the presence of a palladium catalyst and a base. This approach allows for the formation of the carbon-carbon bond between the two aromatic rings of the benzophenone scaffold. Similarly, Buchwald-Hartwig amination could be utilized to introduce the pyrrolidinomethyl group by coupling pyrrolidine with a suitable aryl halide or triflate precursor.

Furthermore, the benzophenone moiety itself can participate in catalytic reactions. For example, the carbonyl group can be a target for catalytic reduction using various metal hydrides or through catalytic hydrogenation to yield the corresponding diphenylmethanol (B121723) derivative.

The pyrrolidinomethyl group can also be a site for catalytic transformations. For instance, the nitrogen atom can be quaternized, or the pyrrolidine ring could potentially undergo ring-opening reactions under specific catalytic conditions.

Table 2: Overview of Potential Catalytic Pathways for the Synthesis and Derivatization of this compound

Reaction TypeCatalyst/ReagentsDescription
Friedel-Crafts AcylationLewis Acids (e.g., AlCl₃)Formation of the benzophenone core by reacting a substituted benzoyl chloride with a substituted benzene.
Suzuki CouplingPalladium Catalyst, BaseFormation of the C-C bond between the two aryl rings.
Buchwald-Hartwig AminationPalladium Catalyst, BaseIntroduction of the pyrrolidinomethyl group.
Catalytic HydrogenationMetal Catalyst (e.g., Pd, Pt, Ni), H₂Reduction of the carbonyl group to a secondary alcohol.

The choice of the catalytic pathway will depend on the desired derivative and the compatibility of the functional groups present in the starting materials. The fluorine and pyrrolidinomethyl substituents can influence the reactivity and regioselectivity of these catalytic transformations.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2-Fluoro-4'-pyrrolidinomethyl benzophenone (B1666685), a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for a complete assignment.

¹H NMR: Proton NMR provides information on the number of different types of protons and their neighboring environments. The structure of 2-Fluoro-4'-pyrrolidinomethyl benzophenone suggests distinct signals for the aromatic protons on both phenyl rings, the benzylic methylene (B1212753) protons, and the aliphatic protons of the pyrrolidine (B122466) ring. The protons on the fluoro-substituted ring would exhibit coupling to the fluorine atom.

¹³C NMR: Carbon-13 NMR spectroscopy identifies all unique carbon atoms in the molecule. The spectrum is expected to show signals for the carbonyl carbon, the aromatic carbons (with those on the fluorinated ring showing C-F coupling), the benzylic carbon, and the distinct carbons of the pyrrolidine ring.

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique that would show a single signal for the fluorine atom on the benzophenone scaffold. The chemical shift and coupling constants of this signal would confirm its position and electronic environment.

Table 1: Expected NMR Spectroscopic Data for this compound
Technique Expected Chemical Shift (δ) / ppm Description of Expected Signals
¹H NMR ~ 7.2 - 7.8 Multiplets corresponding to the 8 aromatic protons on the two phenyl rings. Protons ortho and meta to the fluorine atom would show characteristic splitting patterns (coupling with ¹⁹F).
~ 3.6 A singlet corresponding to the two benzylic protons (-CH₂-N).
~ 2.5 A multiplet (broad triplet or triplet of triplets) for the four protons of the pyrrolidine ring adjacent to the nitrogen atom (-N-CH₂-).
~ 1.8 A multiplet for the four protons of the pyrrolidine ring beta to the nitrogen atom (-CH₂-CH₂-N).
¹³C NMR ~ 195 Signal for the ketone carbonyl carbon (C=O).
~ 160 (doublet) Signal for the carbon atom directly bonded to fluorine (C-F), showing a large ¹JCF coupling constant.
~ 115 - 145 Multiple signals for the remaining 11 aromatic carbons. Carbons ortho and meta to the C-F bond would exhibit smaller ²JCF and ³JCF coupling.
~ 60 Signal for the benzylic carbon (-CH₂-N).
~ 54 Signal for the two equivalent carbons of the pyrrolidine ring adjacent to nitrogen (-N-CH₂-).
~ 23 Signal for the two equivalent carbons of the pyrrolidine ring beta to nitrogen (-CH₂-CH₂-N).

| ¹⁹F NMR | ~ -110 to -120 | A single signal, likely a multiplet, due to coupling with adjacent aromatic protons. |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis (EI-MS, HR-MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

EI-MS: Electron Ionization Mass Spectrometry would provide the nominal molecular weight and key fragmentation patterns. The molecular ion peak (M⁺) would be expected at m/z 283. Key fragments would likely arise from benzylic cleavage to form a stable pyrrolidinomethyl benzyl (B1604629) cation (m/z 160) or a 2-fluorobenzoyl cation (m/z 123).

HR-MS: High-Resolution Mass Spectrometry would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₁₈H₁₈FNO).

Specific experimental mass spectrometry data for this compound has not been located in peer-reviewed sources. The data presented is predictive.

Table 2: Predicted Mass Spectrometry Data for this compound
Technique Measurement Expected Value Interpretation
EI-MS Molecular Ion (M⁺) m/z 283 Nominal mass of the compound.
Key Fragments m/z 160, 123, 95 Fragmentation corresponding to [C₁₁H₁₄N]⁺ (benzylic cleavage), [C₇H₄FO]⁺ (fluorobenzoyl cation), and [C₇H₅F]⁺ (fluorophenyl cation).

| HR-MS | Exact Mass [M+H]⁺ | 284.1445 | Calculated for C₁₈H₁₉FNO⁺, confirming the elemental composition. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an effective tool for identifying the functional groups present. The IR spectrum of this compound is expected to show characteristic absorption bands for the ketone carbonyl group, the aromatic rings, the C-F bond, and the aliphatic C-H bonds of the pyrrolidine moiety.

Published experimental IR spectra for this specific compound are not available. The anticipated absorption bands are listed below.

Table 3: Expected Infrared (IR) Absorption Bands for this compound
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Ketone (C=O) Stretch ~ 1660 - 1680
Aromatic C-H Stretch ~ 3000 - 3100
Aromatic C=C Stretch ~ 1580 - 1600 and ~1450 - 1500
Aliphatic C-H (CH₂) Stretch ~ 2850 - 2960
C-N Stretch ~ 1180 - 1250

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule. The benzophenone core is a well-known chromophore. The spectrum of this compound is expected to display absorptions corresponding to π → π* transitions of the conjugated aromatic system and a weaker n → π* transition associated with the carbonyl group's non-bonding electrons.

Specific experimental UV-Vis data for this compound is not documented in readily accessible literature. The expected absorption maxima are based on the benzophenone chromophore.

Table 4: Expected UV-Vis Absorption Data for this compound (in a non-polar solvent)
Electronic Transition Expected λₘₐₓ (nm) Chromophore
π → π* ~ 250 - 260 Conjugated benzoyl system

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique would provide precise data on bond lengths, bond angles, torsional angles, and intermolecular interactions (e.g., hydrogen bonding, π-stacking). An analysis of a suitable single crystal of this compound would confirm the relative orientation of the two phenyl rings and the conformation of the pyrrolidinomethyl group.

To date, a crystal structure for this compound has not been reported in crystallographic databases.

Vibrational Spectroscopy and Raman Scattering for Molecular Dynamics

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR. It detects changes in the polarizability of a molecule's electron cloud during vibration. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for analyzing the vibrations of the C=C bonds within the aromatic rings and the carbon backbone of the molecule, which may be weak or absent in the IR spectrum.

No specific experimental Raman spectroscopic data for this compound is currently available in the scientific literature.

Computational Chemistry and Theoretical Modeling of 2 Fluoro 4 Pyrrolidinomethyl Benzophenone

Quantum Mechanical Calculations (e.g., Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT)) for Electronic Structure

Quantum mechanical calculations are fundamental to understanding the electronic properties of a molecule. These methods can provide insights into molecular orbitals, charge distribution, and reactivity.

HOMO-LUMO Gap Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy difference between them, the HOMO-LUMO gap, indicates the energy required to excite an electron. A smaller gap generally suggests higher reactivity. While this analysis is a standard computational procedure, specific values for the HOMO-LUMO gap of 2-Fluoro-4'-pyrrolidinomethyl benzophenone (B1666685) have not been reported in the searched literature.

Electrostatic Potential Mapping and Charge Distribution

Electrostatic potential (ESP) maps are valuable for visualizing the charge distribution of a molecule and predicting how it will interact with other molecules. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 2-Fluoro-4'-pyrrolidinomethyl benzophenone, an ESP map would likely show negative potential around the carbonyl oxygen and the fluorine atom, and positive potential around the hydrogen atoms. However, specific calculated ESP maps for this compound are not available in the public domain.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. This technique is essential for understanding the conformational flexibility of a molecule, which can be critical for its biological activity or material properties. An MD simulation of this compound would reveal the preferred spatial arrangements of its phenyl rings and pyrrolidine (B122466) group. No such simulation studies have been found in the available literature.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational methods can accurately predict spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. These predictions are valuable for interpreting experimental data and confirming molecular structures. Theoretical spectroscopic data for this compound have not been published.

Theoretical Studies of Reaction Pathways and Transition States

Computational chemistry can be used to model chemical reactions, identifying the transition states and calculating the activation energies. This provides a deep understanding of reaction mechanisms and kinetics. There are no available theoretical studies on the reaction pathways involving this compound.

Solvent Effects and Environmental Interactions Modeling

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can simulate these solvent effects, providing a more realistic prediction of molecular behavior in solution. Studies modeling the interaction of this compound with different solvents are not present in the searched scientific literature.

Advanced Applications in Chemical Research

Utilization as Building Blocks in Complex Organic Synthesis

The structure of 2-Fluoro-4'-pyrrolidinomethyl benzophenone (B1666685) suggests its potential as a versatile building block in the synthesis of more complex molecules.

Precursors for Polyfunctionalized Molecules

Theoretically, the distinct functionalities within 2-Fluoro-4'-pyrrolidinomethyl benzophenone could be selectively targeted to introduce additional chemical groups. The fluorinated phenyl ring, the benzophenone ketone, and the pyrrolidinomethyl group each offer sites for chemical modification. For instance, the aromatic rings could undergo further substitution reactions, while the ketone could be a handle for nucleophilic additions or reductions. The pyrrolidine (B122466) nitrogen offers a site for quaternization or other modifications. However, no specific examples of its use in synthesizing polyfunctionalized molecules are documented.

Role in Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The presence of a fluorine atom on one of the aromatic rings suggests that this compound could potentially participate in cross-coupling reactions. The Suzuki-Miyaura reaction, a powerful method for forming carbon-carbon bonds, typically involves an organoboron species and a halide (or triflate). While aryl fluorides are generally less reactive than other aryl halides in such reactions, advancements in catalyst design have enabled the use of some activated aryl fluorides.

No studies have been found that specifically document the use of this compound in Suzuki-Miyaura or other cross-coupling reactions. The reactivity of the C-F bond in this specific molecular context has not been reported.

Photoinitiator Research and Photopolymerization Applications

Benzophenone and its derivatives are well-known photoinitiators, capable of absorbing UV light and initiating polymerization reactions. nih.govmdpi.com

Development of Tailored UV-Curing Systems

In theory, the this compound could be investigated as a photoinitiator. The benzophenone core is the key chromophore responsible for UV absorption. The substituents (fluoro and pyrrolidinomethyl groups) could potentially modulate its photochemical properties, such as its absorption wavelength, solubility in different monomer systems, and initiation efficiency. However, there is no published research evaluating its performance in UV-curing systems.

Photoinduced Radical Generation Mechanisms

The general mechanism for photoinitiation by benzophenones involves the absorption of UV light to form an excited singlet state, which then undergoes intersystem crossing to a more stable triplet state. This triplet state can then abstract a hydrogen atom from a suitable donor (like an amine) to generate a ketyl radical and an amine-derived radical, both of which can initiate polymerization. The pyrrolidinomethyl group within the molecule could potentially act as an intramolecular hydrogen donor, a feature seen in some so-called "self-initiating" or Type II photoinitiators.

However, no mechanistic studies, such as measurements of quantum yields for radical generation or transient absorption spectroscopy, have been performed on this compound to confirm this hypothesis.

Exploration in Medicinal Chemistry Lead Discovery (Pre-clinical and Mechanistic Studies)

The benzophenone scaffold is present in numerous biologically active compounds, and the pyrrolidine ring is a common feature in many pharmaceuticals. nih.govrsc.org The inclusion of a fluorine atom can often enhance metabolic stability and binding affinity. nih.gov

The combination of these structural features in this compound suggests it could be a scaffold of interest in medicinal chemistry. For instance, a related structure, trans-N-ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidinylmethyl)phenyl]cyclobutanecarboxamide, has been investigated as a histamine (B1213489) H(3) receptor antagonist. nih.gov This indicates that the 3-fluoro-4-(pyrrolidinylmethyl)phenyl moiety can be part of pharmacologically active molecules.

However, there are no published pre-clinical or mechanistic studies specifically investigating the biological activity of this compound itself. Its potential therapeutic applications remain unexplored.

Investigation of Molecular Targets and Binding Interactions

Research into the specific molecular targets of this compound and its binding interactions is an area of active investigation. While detailed studies exclusively focused on this compound are not extensively reported in publicly available literature, the broader class of fluorinated benzophenones has been explored for interactions with various biological targets.

The presence of the fluorine atom can enhance binding affinity and selectivity for protein targets through various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions. The pyrrolidinomethyl group, a common feature in many biologically active compounds, can influence solubility and provide a basic nitrogen atom capable of forming salt bridges with acidic residues in a protein's binding pocket.

For context, related benzophenone derivatives have been studied for their interaction with targets such as P-glycoprotein, a transmembrane protein involved in multidrug resistance in cancer. These studies often employ techniques like molecular docking to predict binding modes and identify key interacting residues. However, specific binding data and identified molecular targets for this compound are not available in the current body of scientific literature.

Modulation of Biochemical Pathways (e.g., Enzyme Inhibition)

The potential for this compound to modulate biochemical pathways, particularly through enzyme inhibition, is a promising yet underexplored area. The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability and potency. Fluorine's high electronegativity can alter the electronic properties of the benzophenone core, potentially influencing its ability to interact with the active sites of enzymes.

While specific enzyme inhibition data for this compound is not currently documented, the general class of benzophenones has been investigated for inhibitory activity against a range of enzymes. For instance, certain benzophenone derivatives have shown potential as inhibitors of enzymes like cyclooxygenases (COX) and various kinases. The specific substitution pattern of this compound suggests that it could be a candidate for screening against various enzyme families to identify potential inhibitory activities.

Enzyme Class Potential for Inhibition by Benzophenone Derivatives
KinasesPotential
CyclooxygenasesPotential
ProteasesLess Common
PhosphatasesLess Common

Design of Chemical Probes for Biological Systems

The benzophenone moiety is a well-known photophore, making benzophenone derivatives attractive candidates for the design of chemical probes. Upon excitation with UV light, the benzophenone carbonyl group can form a reactive triplet state, which can then abstract a hydrogen atom from a nearby amino acid residue, leading to covalent cross-linking. This photo-affinity labeling is a powerful technique for identifying and characterizing protein-ligand interactions.

This compound, with its inherent benzophenone core, could potentially be developed into a photo-affinity probe. The pyrrolidinomethyl group could be modified to incorporate a reporter tag (e.g., a fluorophore or a biotin (B1667282) moiety) to facilitate the detection and isolation of target proteins. The fluorine atom could serve to fine-tune the compound's reactivity and binding affinity for its target. However, at present, there are no published studies describing the use of this compound as a chemical probe.

Contributions to Materials Science and Organic Electronics Research

Benzophenone derivatives have found applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and polymers. The aromatic nature of the benzophenone core contributes to the π-conjugation necessary for charge transport in organic electronic devices.

The introduction of a fluorine atom into the benzophenone structure, as in this compound, can have a profound impact on the material's properties. Fluorination is known to lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can improve the stability and performance of organic electronic devices. The pyrrolidinomethyl group could influence the morphology and processability of the material.

Despite these promising characteristics, a review of the current literature does not reveal any specific studies on the application of this compound in materials science or organic electronics. Research in this area for this specific compound appears to be nascent or has not yet been reported in peer-reviewed publications.

Application in Photocatalytic Systems

The photochemical properties of benzophenones also make them suitable for use in photocatalytic systems. Benzophenone can act as a photosensitizer, absorbing light and transferring the energy to other molecules to initiate a chemical reaction. This property is utilized in various organic transformations.

Future Directions and Emerging Research Opportunities

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The pursuit of more efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For "2-Fluoro-4'-pyrrolidinomethyl benzophenone (B1666685)," future research will undoubtedly focus on developing novel synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry.

Current synthetic strategies for benzophenone derivatives often rely on classical methods such as Friedel-Crafts acylation. While effective, these methods can sometimes involve harsh reagents and generate significant waste. Future synthetic endeavors could explore:

Catalytic C-H Activation: Direct C-H functionalization of readily available starting materials would offer a more atom-economical and step-efficient route to the target molecule.

Flow Chemistry: Continuous flow synthesis can offer improved safety, scalability, and reproducibility compared to traditional batch processes. The development of a flow-based synthesis for "2-Fluoro-4'-pyrrolidinomethyl benzophenone" would be a significant advancement.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Exploring enzymatic routes could lead to highly selective and sustainable methods for producing this compound.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. Investigating its application in the synthesis of this benzophenone derivative could unlock novel and efficient pathways.

Synthetic ApproachPotential Advantages
Catalytic C-H ActivationAtom economy, step efficiency
Flow ChemistryImproved safety, scalability, reproducibility
BiocatalysisHigh selectivity, sustainability
Photoredox CatalysisMild reaction conditions, novel bond formations

Advanced Spectroscopic and Imaging Techniques for Real-Time Reaction Monitoring

A deep understanding of reaction kinetics and mechanisms is crucial for optimizing synthetic processes. The application of advanced spectroscopic and imaging techniques for real-time monitoring of the synthesis of "this compound" represents a significant area for future research.

Process Analytical Technology (PAT) is a framework that encourages the use of in-line and on-line analytical tools to gain a deeper understanding and control of manufacturing processes. ossila.com Integrating PAT into the synthesis of this compound could involve:

In-situ Spectroscopy: Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be used to monitor the concentrations of reactants, intermediates, and products in real-time without the need for sampling. mdpi.com This provides invaluable data for kinetic modeling and process optimization.

Mass Spectrometry-Based Methods: Real-time monitoring using mass spectrometry can offer high sensitivity and selectivity for identifying and quantifying reaction components. researchgate.net

Advanced Imaging: Chemical imaging techniques could provide spatial and temporal information about the reaction, offering insights into mixing efficiency and the formation of any solid phases.

These advanced monitoring techniques will be instrumental in developing robust and efficient manufacturing processes for "this compound."

Integration of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemistry, from the prediction of molecular properties to the design of novel synthetic routes. For "this compound," these computational tools offer exciting opportunities.

ML algorithms can be trained on large datasets of chemical information to predict a wide range of properties, including:

Physicochemical Properties: Solubility, melting point, and lipophilicity.

Biological Activity: Predicting potential interactions with biological targets. numberanalytics.com

Spectroscopic Data: Simulating NMR or IR spectra to aid in characterization.

Furthermore, generative AI models can be employed for de novo drug design, proposing novel molecular structures with desired properties. nih.gov By inputting specific parameters, researchers could use AI to design derivatives of "this compound" with enhanced activity or improved pharmacokinetic profiles.

Computational chemistry methods, such as Density Functional Theory (DFT), can be used to complement experimental studies by providing insights into the electronic structure and reactivity of the molecule. nih.gov This synergy between computational and experimental approaches will be vital for accelerating the discovery and development of new applications for this compound.

Computational ToolApplication in "this compound" Research
Machine LearningPrediction of physicochemical and biological properties
Artificial IntelligenceDe novo design of novel derivatives
Density Functional Theory (DFT)Elucidation of electronic structure and reactivity

Exploration of New Catalytic Transformations

The functional groups present in "this compound" – the fluoro group, the pyrrolidine (B122466) moiety, and the benzophenone core – offer multiple handles for further chemical modification through novel catalytic transformations.

Future research could focus on:

Late-Stage Functionalization: Developing catalytic methods to selectively modify the molecule's structure at a late stage in the synthetic sequence. This would allow for the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies.

Cross-Coupling Reactions: Utilizing the fluoroaromatic ring in palladium- or nickel-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. researchgate.netnih.gov

Asymmetric Catalysis: If the compound or its derivatives possess a prochiral center, the development of asymmetric catalytic methods to synthesize enantiomerically pure forms would be of significant interest, particularly for potential pharmaceutical applications. google.com

Photocatalysis: The benzophenone core is a well-known photosensitizer. researchgate.net Exploring the use of "this compound" itself as a photocatalyst in organic transformations is an intriguing possibility.

The discovery of new catalytic transformations will not only expand the chemical space around this scaffold but also potentially uncover novel applications.

Multidisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Chemical Biology

The future of "this compound" research lies in breaking down the traditional silos between scientific disciplines. A multidisciplinary approach, integrating organic chemistry with materials science and chemical biology, will be key to unlocking its full potential.

Materials Science: Benzophenone derivatives are known to have applications in materials science, for instance, in the development of organic light-emitting diodes (OLEDs). mdpi.com The specific substitution pattern of "this compound" could impart unique photophysical or electronic properties, making it a candidate for investigation in novel organic materials. numberanalytics.com

Chemical Biology: The benzophenone moiety is a widely used photoaffinity labeling (PAL) probe in chemical biology. mdpi.com Upon irradiation with UV light, it can form a covalent bond with nearby interacting biomolecules, allowing for the identification of protein-ligand interactions. The "this compound" could be explored as a novel photoaffinity probe to study biological systems. Its specific structure may offer advantages in terms of targeting or reactivity.

The convergence of these fields will undoubtedly lead to innovative applications for this compound and its derivatives, from advanced materials to new tools for understanding complex biological processes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Fluoro-4'-pyrrolidinomethyl benzophenone, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution to introduce the pyrrolidinomethyl group. Reaction optimization includes controlling temperature (0–5°C for intermediates) and using anhydrous conditions to minimize hydrolysis. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Monitoring by TLC and adjusting stoichiometry of fluorinated precursors (e.g., 4-fluoro-benzoyl chloride) can improve yields to >75% .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies carbonyl (C=O) stretching vibrations (~1650–1680 cm⁻¹) and C-F bonds (~1100–1250 cm⁻¹) .
  • NMR : 19F^{19}\text{F}-NMR detects fluorine environments (δ ≈ -110 to -120 ppm for aromatic F), while 1H^{1}\text{H}-NMR resolves pyrrolidinomethyl protons (δ 2.5–3.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 314.15) .

Q. What are the critical parameters for validating purity using HPLC?

  • Methodological Answer : Use a phenyl-hexyl column (e.g., Ascentis® Express) with a mobile phase of acetonitrile/water (70:30, 0.1% TFA). Set UV detection to 254 nm for benzophenone absorption. Retention time consistency (±0.1 min) and peak symmetry (Asymmetry Factor <1.2) ensure purity >98% .

Advanced Research Questions

Q. How do solvatochromic effects influence the spectroscopic properties of this compound in different solvents?

  • Methodological Answer : Solvent polarity alters the ν(C=O) stretch frequency. In polar solvents (e.g., acetonitrile), hydrogen bonding with the carbonyl group splits the IR band into two components (e.g., 1665 cm⁻¹ and 1680 cm⁻¹), as observed in benzophenone derivatives. Use Kubo–Anderson fitting to quantify hydrogen bond lifetimes (~7.7 ps in water-containing systems) .

Q. What computational methods (e.g., DFT) are suitable for modeling the electronic structure and predicting reactivity?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps. Compare calculated ν(C=O) shifts with experimental IR data (R² > 0.95) to validate models. Solvent effects are incorporated via the Polarizable Continuum Model (PCM) .

Q. How can researchers resolve contradictions in experimental data related to hydrogen bonding interactions?

  • Methodological Answer : Discrepancies in hydrogen bond strength (e.g., variable ν(C=O) shifts) arise from solvent dynamics. Use time-resolved IR spectroscopy to monitor bond lifetimes. For conflicting NMR data, perform variable-temperature studies to distinguish static vs. dynamic interactions .

Q. What strategies are recommended for analyzing stereochemical outcomes in derivatives of this compound?

  • Methodological Answer : X-ray crystallography (e.g., Cu-Kα radiation) resolves stereochemistry at the pyrrolidinomethyl group. For liquid samples, employ chiral HPLC (Chiralpak® IA column) or 13C^{13}\text{C}-NMR coupling constants to assign configurations .

Q. How do the pyrrolidinomethyl and fluorine substituents affect interactions with biological macromolecules?

  • Methodological Answer : Fluorine enhances lipophilicity (logP ↑) and metabolic stability, while the pyrrolidinomethyl group facilitates hydrogen bonding with nucleic acids. Use fluorescence quenching assays (e.g., ethidium bromide displacement) to study DNA binding. Molecular docking (AutoDock Vina) predicts binding modes to receptors like GABAA .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.